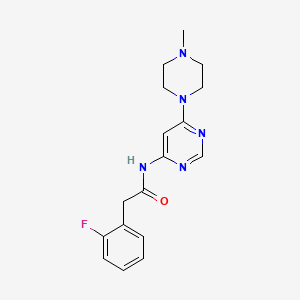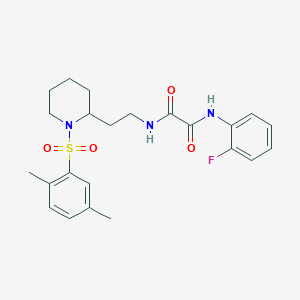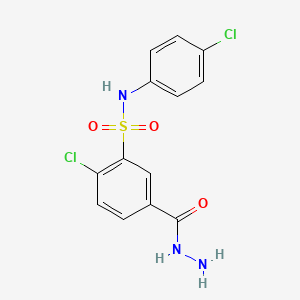
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as CCNSB, is a sulfonamide compound that has gained attention in scientific research due to its potential pharmacological properties. CCNSB has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines and other genes. Additionally, 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It reduces the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, such as its low stability and potential for degradation in certain conditions. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's pharmacokinetics and pharmacodynamics have not been fully characterized, which may limit its use in certain experiments.
Future Directions
There are several future directions for 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide research, including its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to optimize its synthesis and improve its stability and pharmacokinetics. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's mechanism of action and potential interactions with other drugs and compounds also require further investigation. Additionally, 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's potential as a diagnostic tool for cancer and other diseases warrants further exploration.
Synthesis Methods
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be synthesized through several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-nitrobenzohydrazide, followed by reduction of the nitro group with sodium dithionite. These methods have been optimized to improve the yield and purity of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been studied for its potential pharmacological properties, including its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in vitro and in vivo. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-2-4-10(5-3-9)18-22(20,21)12-7-8(13(19)17-16)1-6-11(12)15/h1-7,18H,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJKZWDTWPPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

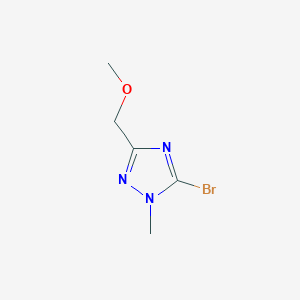
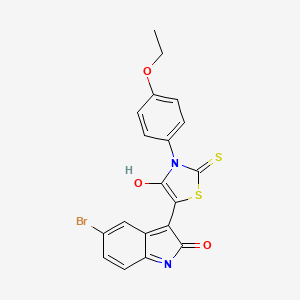
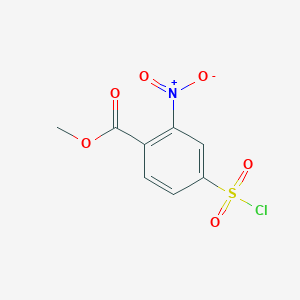
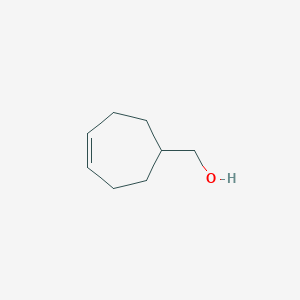
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
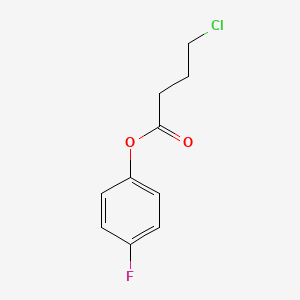
![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)
